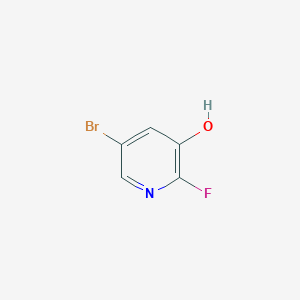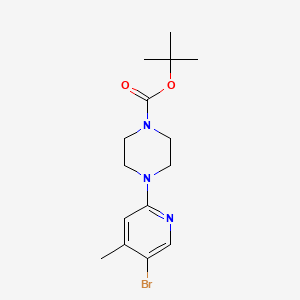
1-Benzhydryl-3-phenylazetidine
Overview
Description
1-Benzhydryl-3-phenylazetidine, also known as Cartipime, is a novel molecule that has gained significant attention in recent years due to its unique properties and potential implications in various fields of research and industry. It has a molecular weight of 299.42 .
Molecular Structure Analysis
The molecular structure of 1-Benzhydryl-3-phenylazetidine is represented by the linear formula C22H21N . The InChI code for the compound is 1S/C22H21N/c1-4-10-18 (11-5-1)21-16-23 (17-21)22 (19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21-22H,16-17H2 .Physical And Chemical Properties Analysis
1-Benzhydryl-3-phenylazetidine is a solid substance . It should be stored in a sealed, dry environment, preferably in a freezer under -20°C .Scientific Research Applications
Computational Chemistry
The compound’s known InChI key (PAXDHGAELYIMBD-UHFFFAOYSA-N) allows for its use in computational chemistry studies. It can be modeled to understand its interactions with other molecules, predict its behavior in various environments, or design analogs with improved properties.
These applications highlight the versatility of 1-Benzhydryl-3-phenylazetidine in scientific research, offering numerous avenues for exploration and innovation .
Safety and Hazards
properties
IUPAC Name |
1-benzhydryl-3-phenylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N/c1-4-10-18(11-5-1)21-16-23(17-21)22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21-22H,16-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXDHGAELYIMBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70582106 | |
| Record name | 1-(Diphenylmethyl)-3-phenylazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70582106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-3-phenylazetidine | |
CAS RN |
913814-30-9 | |
| Record name | 1-(Diphenylmethyl)-3-phenylazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70582106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

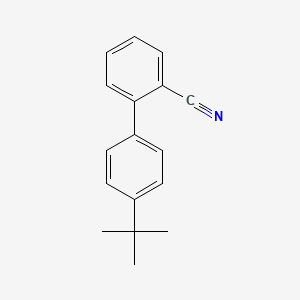
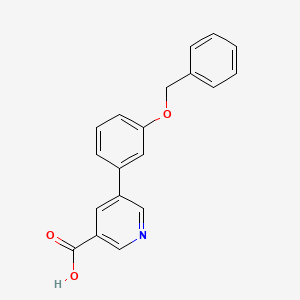
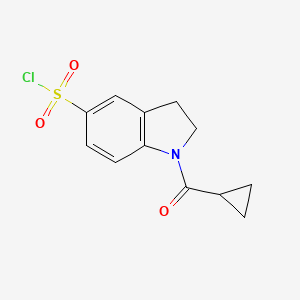


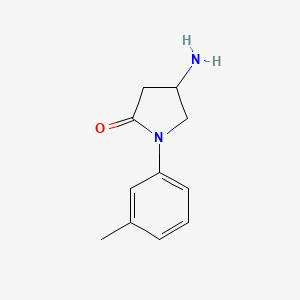
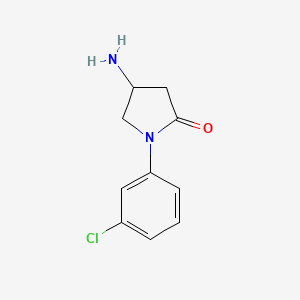
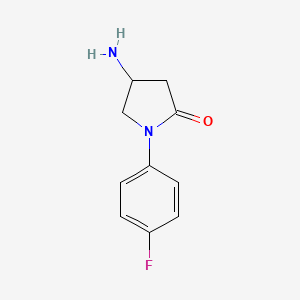
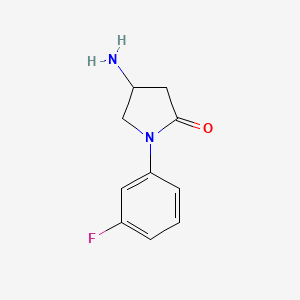
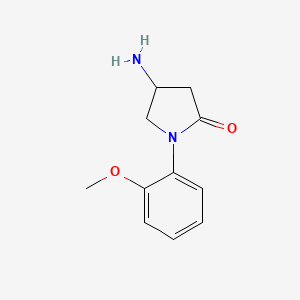
![1-(Benzo[d]thiazol-7-yl)ethanone](/img/structure/B1286781.png)
